

solubility of 2,4-Dinitrophenylhydrazine hydrochloride in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrophenylhydrazine hydrochloride

Cat. No.: B1336886

[Get Quote](#)

Technical Guide: Solubility of 2,4-Dinitrophenylhydrazine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2,4-Dinitrophenylhydrazine hydrochloride** (2,4-DNPH HCl). It includes a compilation of solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary analytical application.

Introduction

2,4-Dinitrophenylhydrazine (DNPH) is an organic compound widely used in analytical chemistry to qualitatively and quantitatively detect carbonyl groups found in aldehydes and ketones.^{[1][2]} The hydrochloride salt, **2,4-Dinitrophenylhydrazine hydrochloride**, is often used to improve its handling and stability. Understanding its solubility in various solvents is critical for its effective use in derivatization reactions, particularly in fields like drug development and quality control where precise reaction conditions are paramount. This compound is a red to orange solid and is typically handled as a wet powder to mitigate its sensitivity to shock and friction.^[3]

Solubility Data

The solubility of 2,4-Dinitrophenylhydrazine and its hydrochloride salt is influenced by the solvent's polarity, temperature, and pH. While precise quantitative data is not extensively published across a wide range of solvents, the following table summarizes available qualitative and semi-quantitative information.

Solvent System	Solubility	Temperature	Notes	Source(s)
Water	Very slightly soluble / Limited	Standard	The free base has very low solubility in water. [1] [4] [5]	[1] [4] [5]
Ethanol	Soluble / Slightly soluble	Standard	Often used as a solvent for reactions, sometimes with an acid catalyst. [1] [4] [5]	[1] [4] [5]
Acetone	Soluble	Standard	The free base is soluble in acetone. [1]	[1]
Hot Dilute Hydrochloric Acid (HCl)	Almost transparent solution	Hot	Indicates good solubility under these conditions. [6] [7]	[6] [7]
Methanol (with conc. HCl)	Soluble	50°C	Used for preparing solutions for HPLC derivatization. [8]	[8]
Dimethylformamide (DMF)	Soluble	Room Temperature	A trace of concentrated HCl is used as a catalyst. [9]	[9]
Dimethyl Sulfoxide (DMSO)	Readily Soluble	Room Temperature	The reagent is highly soluble in DMSO, allowing for concentrated solutions. [9]	[9]

Diglyme	Readily Soluble	Standard	A good solvent for the free base. [4][5] [4][5]
50% Sulfuric Acid	10 mg/mL	25°C	This data is for the free base, 2,4-DNPH, not the hydrochloride salt.[10][11]

Experimental Protocols

General Protocol for Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a general method for assessing the solubility of 2,4-DNPH HCl in a target solvent.

Materials:

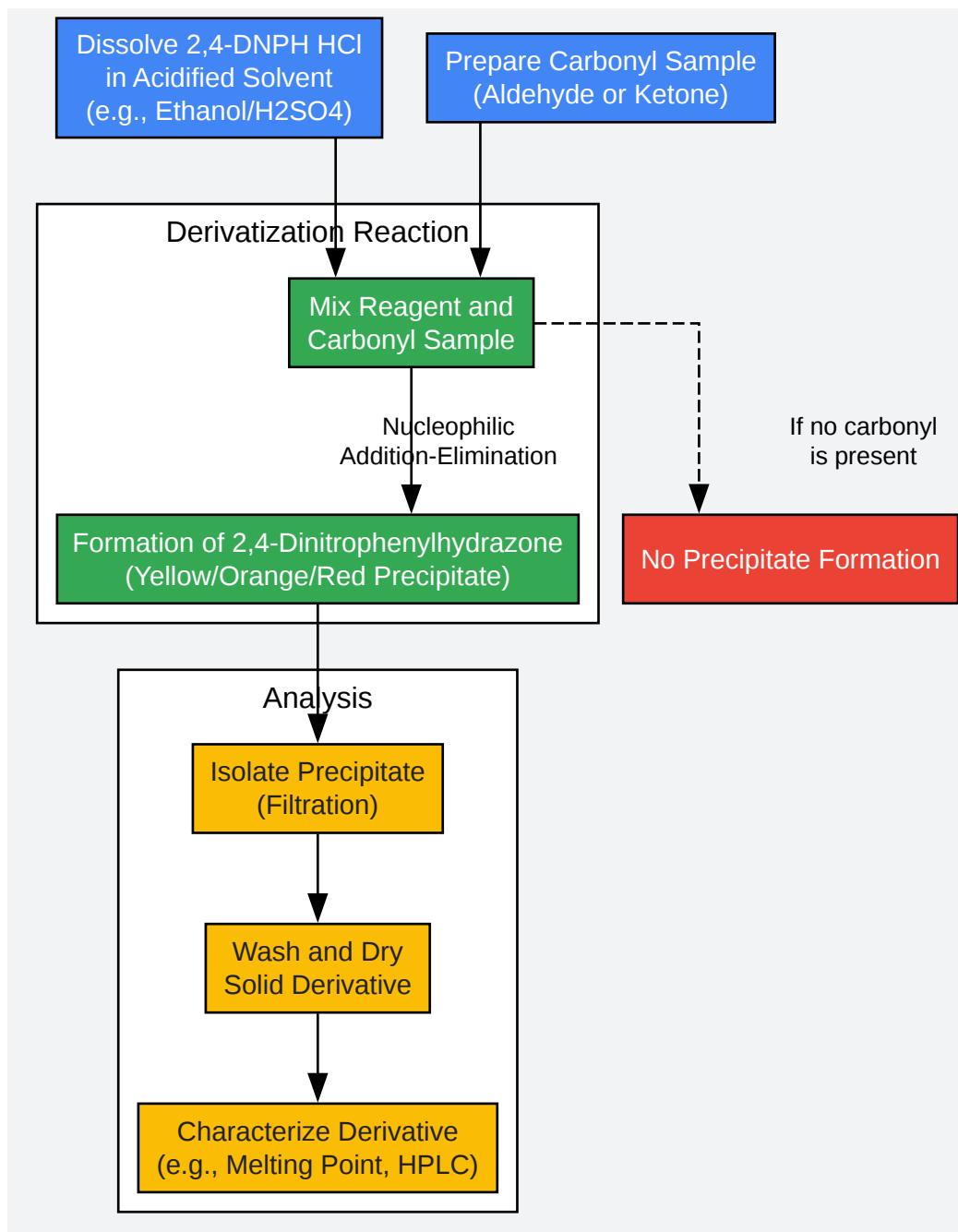
- **2,4-Dinitrophenylhydrazine hydrochloride**
- Solvent of interest (e.g., water, ethanol, methanol, DMSO)
- Concentrated HCl or H₂SO₄ (if required)
- Vials or test tubes
- Magnetic stirrer and stir bars
- Vortex mixer
- Analytical balance
- Heating plate (optional)

Methodology:

- Preparation: Accurately weigh a small amount of 2,4-DNPH HCl (e.g., 10 mg) and place it into a clean, dry vial.
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.
- Mixing:
 - Cap the vial and vortex for 1-2 minutes at room temperature.
 - If the solid does not dissolve, place the vial on a magnetic stirrer for 30 minutes.
- Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
- Incremental Addition: If the solid dissolved, add another weighed portion of 2,4-DNPH HCl and repeat the mixing process to determine the saturation point.
- Effect of Acid/Heat:
 - If the compound is insoluble in the pure solvent, add a small amount of concentrated acid (e.g., a few drops of conc. HCl) and observe any change in solubility.[8][9]
 - For solvents like dilute HCl, gently warm the solution (e.g., to 40-60°C) to assess temperature effects on solubility.[12][13]
- Documentation: Record the observations, including the approximate concentration at which the solid dissolves, the solvent used, the temperature, and whether an acid catalyst was required.

Protocol for Preparing Brady's Reagent

Brady's reagent is a solution of 2,4-DNPH used to detect aldehydes and ketones.[3]


Methodology:

- Add 3 grams of 2,4-dinitrophenylhydrazine to a 125-mL Erlenmeyer flask.[12]
- Add 20 mL of water and 70 mL of 95% ethanol to the flask.[12]

- Place the flask in an ice bath and stir the mixture until the temperature reaches 10°C.[12]
- While maintaining rapid stirring and cooling, slowly add 15 mL of concentrated sulfuric acid. [12] Ensure the temperature does not exceed 20°C during addition.
- Once the acid is added, remove the ice bath and warm the solution while stirring until the solid dissolves or the temperature reaches 60°C.[12]
- Allow the solution to cool. If any solid remains, filter the solution before use.[12]

Visualization of Key Experimental Workflow

The primary application of dissolving 2,4-DNPH HCl is for the derivatization of carbonyl compounds. The resulting hydrazone is typically a colored precipitate, allowing for identification.[2][3] The workflow for this reaction, known as Brady's Test, is visualized below.

[Click to download full resolution via product page](#)

Caption: Workflow for the detection of carbonyls using Brady's Test.

This guide summarizes the essential solubility characteristics and handling protocols for **2,4-Dinitrophenylhydrazine hydrochloride**, providing a foundational resource for laboratory professionals. The provided data and methodologies are intended to facilitate the effective application of this reagent in research and analytical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 2. sjpas.com [sjpas.com]
- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE CAS#: 55907-61-4 [chemicalbook.com]
- 7. 55907-61-4 CAS MSDS (2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,4-Dinitrophenylhydrazine Hydrochloride | 55907-61-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. dettx.com [dettx.com]
- 11. 119-26-6 CAS MSDS (2,4-Dinitrophenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 2,4-Dinitrophenylhydrazine hydrochloride in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336886#solubility-of-2-4-dinitrophenylhydrazine-hydrochloride-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com